molecular formula C21H22N2O5S2 B2953155 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide CAS No. 941913-49-1

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide

Cat. No. B2953155
CAS RN: 941913-49-1
M. Wt: 446.54
InChI Key: GAHFAURFERMVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide, also known as DMTB, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. DMTB belongs to the class of thiazole-based compounds and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Anticancer Applications

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide and its derivatives have been extensively studied for their anticancer properties. Microwave-assisted synthesis has facilitated the creation of novel Schiff's bases containing a thiadiazole scaffold and benzamide groups, which are linked through pharmacophores associated with significant biological properties. These compounds have been evaluated in vitro against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer, showing promising anticancer activity with GI50 values comparable to standard drugs like Adriamycin (Tiwari et al., 2017). Furthermore, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have demonstrated moderate to excellent anticancer activity against breast, lung, colon, and ovarian cancer cell lines, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial Applications

Compounds with a thiazole core have also been synthesized and confirmed for their antimicrobial activity. Thiazole derivatives have been reported for their broad-spectrum biological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties. N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, for instance, have shown good antimicrobial activity, especially when the phenyl ring is substituted with electron-donating groups like hydroxyl, amino, and methoxy (Chawla, 2016). Moreover, benzothiazoles and thioureas have been recognized for their antioxidant activity, crucial in inactivating reactive chemical species. This antioxidant capability has been utilized in the design and synthesis of benzothiazole-isothiourea derivatives for evaluating their protective effects against toxicity, highlighting their potential in mitigating oxidative stress and related diseases (Cabrera-Pérez et al., 2016).

properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-13(2)30(25,26)16-8-5-14(6-9-16)20(24)23-21-22-18(12-29-21)17-10-7-15(27-3)11-19(17)28-4/h5-13H,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHFAURFERMVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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